5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to the indole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione with chlorinating agents like thionyl chloride or phosphorus pentachloride can introduce the chloro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Fluoroindole: A fluorinated indole derivative with distinct biological activities.
4,7-Dimethylindole: A closely related compound lacking the chloro group.
Uniqueness
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both chloro and methyl groups, which confer specific chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-chloro-4,7-dimethyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8ClNO2/c1-4-3-6(11)5(2)7-8(4)12-10(14)9(7)13/h3H,1-2H3,(H,12,13,14) |
InChI Key |
WJHPRLAMLZORLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)C)Cl |
Origin of Product |
United States |
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